![molecular formula C21H18F2N2O4S2 B2368498 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171578-66-7](/img/structure/B2368498.png)
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Intramolecular Substitution and Cyclization : Studies have shown the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the cyclization of difluoro-1-alkenes bearing a sulfonamide moiety to produce fluoroisoquinoline and fluoroquinoline derivatives with high yields (Ichikawa et al., 2006).
Cyclocondensation Reactions : The cyclocondensation reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides has been employed to give N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, further illustrating the chemical versatility of sulfonamide-based compounds (Croce et al., 2006).
Biological Activities and Pharmaceutical Applications
Pro-Apoptotic Effects in Cancer Cells : New sulfonamide derivatives have been synthesized, showing significant pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. This indicates their potential use in cancer therapy (Cumaoğlu et al., 2015).
Metal Complexes with pH-Responsive Relaxivity : Studies have demonstrated the creation of Mn2+ complexes containing sulfonamide groups, showcasing pH-responsive relaxivity. These findings suggest applications in magnetic resonance imaging (MRI) as contrast agents, enhancing diagnostic accuracy (Uzal-Varela et al., 2020).
Anticancer Evaluation : The synthesis and structural characterization of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been carried out, with several compounds displaying potent cytotoxic activity against various human cancer cell lines. This underscores the therapeutic potential of sulfonamide derivatives in oncology (Ravichandiran et al., 2019).
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKGLNJWYVHLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
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